

# veliparib overall survival versus progression-free survival benefits

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## Compound Focus: Veliparib

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## Comparison of Veliparib's Efficacy Across Cancer Types

The table below summarizes the PFS and OS outcomes from key clinical trials of **veliparib**:

Cancer Type	Trial / Phase	Comparison Groups	Progression-Free Survival (PFS)	Overall Survival (OS)	Source (Reference)
Ovarian Cancer	VELIA / Phase 3	Veliparib-throughout vs. Chemotherapy-alone	23.5 vs. 17.3 months (HR 0.68; p<0.001) [1] [2]	59.2 vs. 57.8 months (Not Significant) [1] [2]	
Glioblastoma	Phase 2/3	Veliparib + Temozolomide vs. Placebo + Temozolomide	"Superimposable" (No significant difference) [3]	28.1 vs. 24.8 months (Not Significant) [3]	

Cancer Type	Trial / Phase	Comparison Groups	Progression-Free Survival (PFS)	Overall Survival (OS)	Source (Reference)
Lung Cancer	Systematic Review / Multiple RCTs	Veliparib + Chemotherapy vs. Standard Therapies	Majority of 7 trials showed no improvement; only 2 showed some benefit [4]	No statistically significant difference [4]	

## Detailed Experimental Protocols

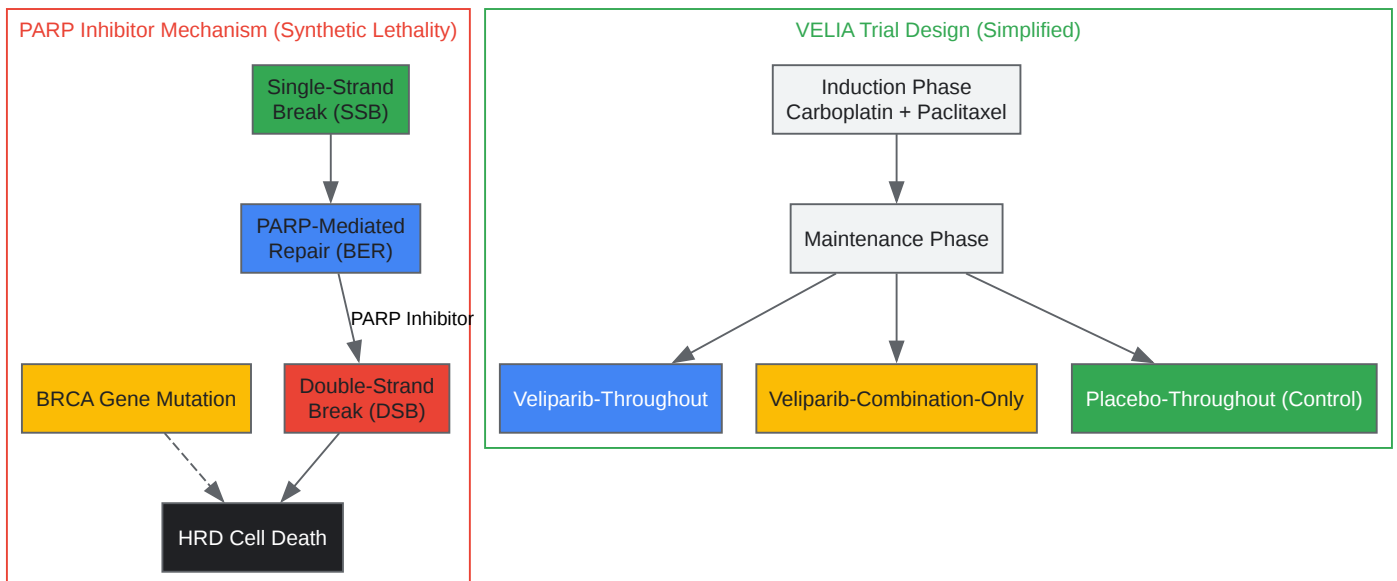
Understanding the design of these trials is key to interpreting the data.

- **VELIA Trial (NCT02470585; GOG-3005) in Ovarian Cancer [1] [2]**
  - **Objective:** To evaluate if adding **veliparib** to first-line chemotherapy and continuing it as maintenance therapy improves outcomes in newly diagnosed, stage III-IV high-grade serous ovarian cancer.
  - **Design:** A randomized, placebo-controlled, double-blind, multicenter, phase 3 study.
  - **Participants:** 1,140 adult women.
  - **Intervention Groups:** Patients were randomized 1:1:1 into one of three arms:
    - **Veliparib-throughout:** Carboplatin/paclitaxel chemotherapy + **veliparib**, followed by **veliparib** maintenance.
    - **Veliparib-combination-only:** Carboplatin/paclitaxel chemotherapy + **veliparib**, followed by placebo maintenance.
    - **Control:** Carboplatin/paclitaxel chemotherapy + placebo, followed by placebo maintenance.
  - **Primary Endpoint:** Progression-free survival (PFS).
  - **Secondary Endpoints:** Overall survival (OS) and safety.
- **Phase 2/3 Trial in Glioblastoma [3]**
  - **Objective:** To determine if adding **veliparib** to temozolomide improves survival in patients with newly diagnosed, *MGMT*-hypermethylated glioblastoma.
  - **Design:** A randomized, placebo-controlled trial.
  - **Participants:** 447 patients.
  - **Intervention Groups:** Patients were randomized to receive:

- **Experimental Arm:** Temozolomide + **Veliparib**.
- **Control Arm:** Temozolomide + Placebo.
- **Primary Endpoints:** PFS (Phase 2 portion) and OS (Phase 3 portion).

## Mechanism and Trial Design Visualization

The following diagram illustrates the core mechanism of action of PARP inhibitors like **veliparib** and the structure of the VELIA trial:



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## Interpretation and Key Takeaways for Researchers

- **The PFS/OS Disconnect is Prominent:** The most robust data, from the VELIA trial, clearly shows that a significant PFS benefit did not lead to an OS advantage, even in biomarker-selected subgroups like the BRCA-deficient cohort [1] [2]. This suggests that while **veliparib** effectively delays disease

progression, cancer cells may eventually develop resistance, or alternative survival pathways may be activated.

- **Safety and Tolerability Profile:** Across studies, the addition of **veliparib** to chemotherapy was associated with an increased incidence of hematologic toxicities, such as anemia and thrombocytopenia [1] [2]. However, longer follow-up in the VELIA trial identified no new safety signals, and patient-reported outcomes indicated that **veliparib** did not add a significant symptom burden [1].
- **Context Within the PARP Inhibitor Class:** This efficacy profile positions **veliparib** differently from other PARP inhibitors like olaparib, which has demonstrated a significant overall survival benefit in the SOLO-1 trial for ovarian cancer [2]. The reasons for this difference are under investigation but may be related to the relative potency of PARP trapping versus catalytic inhibition.

In summary, the clinical data indicates that **veliparib**'s primary benefit is in extending progression-free survival, not overall survival. Researchers should consider this when evaluating its potential application.

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## References

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